molecular formula C18H16ClNO2 B5868621 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B5868621
M. Wt: 313.8 g/mol
InChI Key: JVGBSCFRLMBZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as CPEMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have low toxicity in animal models, making it a potentially safe candidate for drug development. However, one limitation of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing new synthetic methods for 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde that improve its solubility and bioavailability.

Synthesis Methods

1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chloroethyl ether to form 2-(4-chlorophenoxy)ethyl phenyl ether. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its ability to control plant growth and development. In material science, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGBSCFRLMBZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde

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